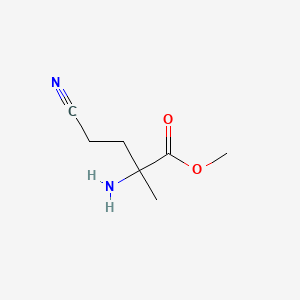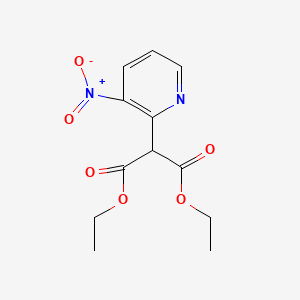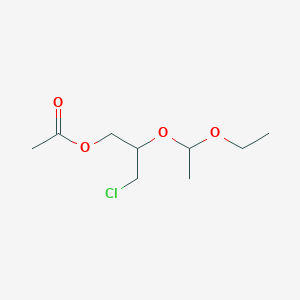
6-溴烟酸甲酯
概述
描述
Methyl 6-bromonicotinate, with the molecular formula C7H6BrNO2, is a widely used chemical reagent in organic synthesis. It is particularly valuable in the synthesis of various heterocyclic compounds. This compound is often used as a starting material for synthesizing nicotinic acid derivatives and pyridine-based ligands.
科学研究应用
In Chemistry: Methyl 6-bromonicotinate is a valuable building block in organic synthesis. It is used to introduce various functional groups through electrophilic substitution reactions, constructing structurally diverse organic molecules .
In Biology and Medicine: In medicinal chemistry, methyl 6-bromonicotinate is a key precursor in the synthesis of potential hypolipidemic drugs. These drugs help regulate cholesterol levels, playing a role in treating cardiovascular diseases. It is also crucial in the preparation of nicotinic acid analogs known for their lipid-lowering effects .
In Industry:
Agrochemicals: Used as a starting material for synthesizing novel pesticides or herbicides.
Materials Science:
作用机制
Target of Action
Methyl 6-bromonicotinate is a potential hypolipidemic agent . It is a nicotinic acid analog , which suggests that it may target the same receptors as nicotinic acid, namely the G protein-coupled receptors involved in the regulation of lipid metabolism .
Mode of Action
This suggests that it may inhibit the breakdown of fats, thereby reducing the levels of free fatty acids in the bloodstream .
Biochemical Pathways
Nicotinic acid is known to play a role in the metabolism of lipids and carbohydrates, and it is a precursor to the coenzymes NAD+ and NADP+, which are involved in numerous metabolic reactions .
Result of Action
The molecular and cellular effects of Methyl 6-bromonicotinate’s action are likely related to its potential role as a hypolipidemic agent . By affecting free fatty acid mobilization, it could potentially reduce lipid levels in the bloodstream, which may have beneficial effects on cardiovascular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-bromonicotinate. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , indicating that it may be sensitive to oxygen and temperature variations.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid. One common method involves the reaction of 6-bromonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of methyl 6-bromonicotinate often involves the use of oxalyl chloride and dichloromethane. The 6-bromonicotinic acid is first converted to its acid chloride derivative using oxalyl chloride, followed by esterification with methanol. This method ensures high yields and purity of the final product .
化学反应分析
Types of Reactions: Methyl 6-bromonicotinate undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom in the compound can be substituted with other functional groups through electrophilic substitution reactions.
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidation reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Electrophilic Substitution: Various substituted pyridine derivatives.
Reduction: Reduced forms of the original compound with different functional groups.
Oxidation: Oxidized derivatives with modified functional groups.
相似化合物的比较
- Methyl 6-chloropyridine-3-carboxylate
- 6-Bromopyridine-3-carboxylic acid
- Methyl 5-bromopyridine-3-carboxylate
- 6-Chloropyridine-3-carboxylic acid
Uniqueness: Methyl 6-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated or iodinated counterparts. This unique reactivity makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for developing hypolipidemic agents .
属性
IUPAC Name |
methyl 6-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLROFLPSNZIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537837 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-78-0 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 6-bromonicotinate in the synthesis of the new retinoid derivatives?
A1: Methyl 6-bromonicotinate serves as a key reactant in the synthesis of retinoid derivative 1c []. The researchers employed a Suzuki coupling reaction, where methyl 6-bromonicotinate reacts with boronic acid derivative 2. This reaction forms an ester intermediate, which upon hydrolysis, yields the final retinoid derivative 1c [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)





![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)

